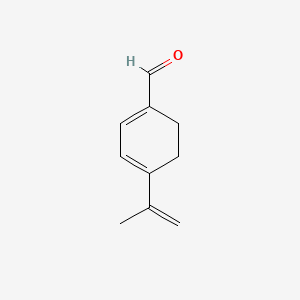
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde is a chemical compound with the molecular formula C10H14O It is a monoterpene aldehyde, which means it contains a ten-carbon skeleton derived from isoprene units and features an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 4-Prop-1-en-2-ylcyclohexa-1,3-diene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of catalytic processes. Catalysts such as palladium or platinum are employed to facilitate the oxidation reaction, enhancing the yield and efficiency of the process. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-prop-1-en-2-ylcyclohexa-1,3-diene: A structurally similar compound with a different substitution pattern on the cyclohexadiene ring.
p-Mentha-1,3,8-triene: Another monoterpene with a similar carbon skeleton but different functional groups.
Uniqueness
4-Prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the aldehyde group or have different substitution patterns.
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
4-prop-1-en-2-ylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,5,7H,1,4,6H2,2H3 |
InChI Key |
FTKCQUIAQYKLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


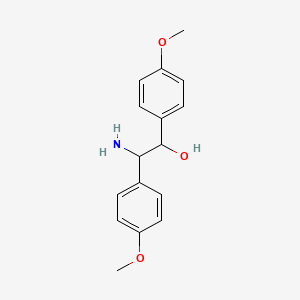
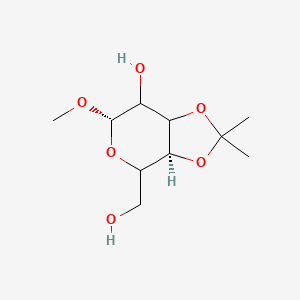
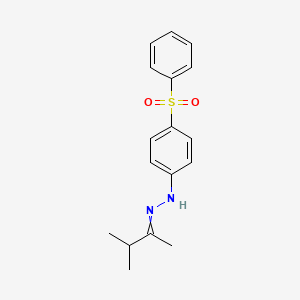
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)
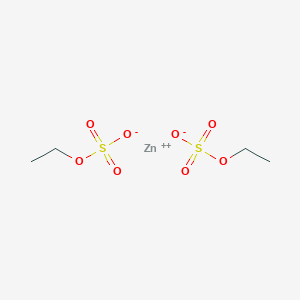
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
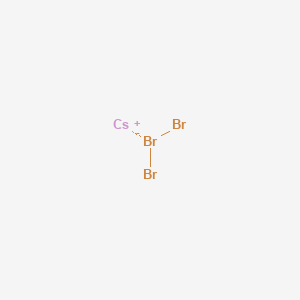
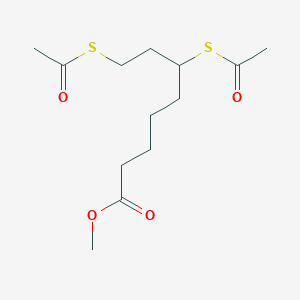

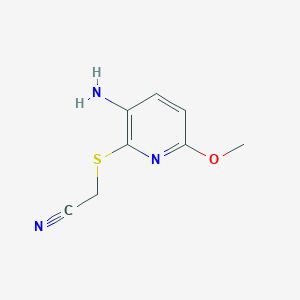
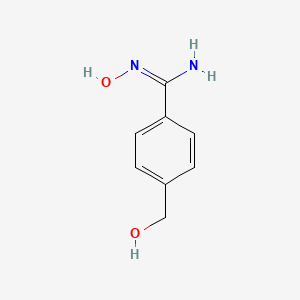
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
